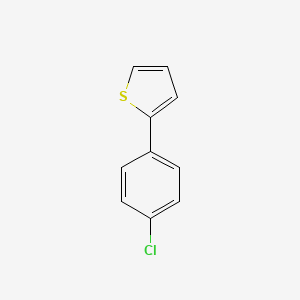

2-(4-Chlorophenyl)thiophene

Description

Historical Context and Significance of Thiophene (B33073) Derivatives in Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, was first discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. slideshare.netderpharmachemica.comnih.gov This discovery marked a significant expansion in the understanding of heterocyclic aromatic compounds. numberanalytics.com Thiophene and its derivatives have since become integral to organic chemistry due to their unique chemical properties and versatile reactivity. numberanalytics.comnumberanalytics.com They are known to undergo electrophilic substitution reactions, similar to benzene, but with distinct reactivity patterns influenced by the sulfur atom. numberanalytics.com

Thiophene derivatives are crucial building blocks in the synthesis of a wide array of functional molecules. numberanalytics.com Their applications span various fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, present in numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. slideshare.netnih.govnumberanalytics.com The structural similarity of the thiophene ring to the benzene ring allows it to act as a bioisostere, a feature often exploited in drug design. slideshare.net

Rationale for Investigating 2-(4-Chlorophenyl)thiophene: A Scientific Perspective

The presence of the chlorophenyl group can also increase the lipophilicity of the molecule, which may affect its ability to cross biological membranes, a crucial factor for drug efficacy. The combination of the thiophene and chlorophenyl rings creates a molecular scaffold that is a common feature in many biologically active compounds, making this compound a valuable subject for structure-activity relationship (SAR) studies. nih.gov By systematically modifying this core structure, researchers can explore how different functional groups impact its biological and material properties.

Scope and Objectives of Research on this compound

The primary research objectives for this compound and its derivatives are multifaceted and aim to:

Develop Efficient Synthetic Methodologies: A key goal is to establish robust and efficient synthetic routes to produce this compound and its analogs. This includes exploring various catalytic systems and reaction conditions to achieve high yields and purity. researchgate.net

Characterize Physicochemical Properties: Thorough characterization of the compound's physical and chemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry) and crystal structure, is essential for understanding its behavior and for quality control. researchgate.netnih.gov

Investigate Chemical Reactivity: Research focuses on exploring the reactivity of the this compound scaffold, including its susceptibility to further functionalization through reactions like electrophilic substitution, cross-coupling reactions, and modifications of substituents.

Evaluate Biological and Pharmacological Potential: A significant portion of the research is dedicated to evaluating the biological activities of this compound derivatives. This includes screening for potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnjppp.comontosight.ai

Explore Material Science Applications: The unique electronic and photophysical properties of thiophene-based compounds make them attractive for applications in materials science, such as in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). nih.gov

Overview of Key Research Areas and Challenges

The research landscape for this compound is centered around several key areas:

Medicinal Chemistry: This is a dominant area of research, with numerous studies focusing on the design, synthesis, and biological evaluation of novel derivatives for therapeutic purposes. A significant challenge lies in optimizing the structure to achieve high potency and selectivity for specific biological targets while minimizing toxicity. nih.govnih.gov

Synthetic Chemistry: The development of novel and efficient synthetic methods remains a crucial research area. Challenges include achieving regioselectivity in substitution reactions and developing environmentally friendly synthetic protocols. researchgate.net

Materials Science: The exploration of this compound derivatives for use in electronic and optical materials is a growing field. A key challenge is to fine-tune the molecular structure to achieve desired material properties, such as high charge mobility and efficient light emission. nih.gov

Computational Chemistry: In silico studies, including molecular docking and quantum chemical calculations, are increasingly being used to predict the properties and biological activities of this compound derivatives, thereby guiding experimental work. mdpi.com

A significant challenge across all research areas is the need for comprehensive structure-activity relationship studies to understand how structural modifications influence the compound's properties. Furthermore, ensuring the scalability and cost-effectiveness of synthetic routes is critical for the potential commercialization of any resulting products.

Interactive Data Table: Properties of this compound Derivatives

Below is a table summarizing key data for some derivatives of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 5-(4-chlorophenyl)thiophene-2-carbaldehyde | C₁₁H₇ClOS | 222.69 | 88-90 | - | nih.gov |

| 3-[5-(4-chlorophenyl)thiophen-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | C₂₀H₁₅ClO₂S | 370.85 | 173-175 | ¹H NMR: 7.29 (d, 1H, J=3.7, Hthiophene) | nih.gov |

| 3-[5-(4-chlorophenyl)thiophen-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C₂₂H₁₉ClO₄S | 414.91 | 140-142 | ¹H NMR: 7.17 (d, 1H, J=5.0, Hthiophene) | nih.gov |

| 5-(5-(4-chlorophenyl)thiophen-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole | C₂₀H₁₆ClNO₂S | 385.87 | 92-95 | ¹H NMR: 7.01 (d, 1H, J=3.6, Hthiophene) | nih.gov |

| 3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | C₁₁H₁₀ClN₃OS | 283.74 | - | - | ontosight.ai |

| 2-(4-chlorophenyl)-3-(4-phthalamide)-1,3-thiazolidin-4-one | C₁₇H₁₁ClN₂O₃S | 374.80 | - | Crystal system: Monoclinic | researchgate.net |

| 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole | C₂₀H₁₄ClN₃S | 379.87 | 176-178 | ¹H NMR: 7.38 (s, 1H, CH thiazole) | scielo.br |

| 4-(4-chlorophenyl)-3-(naphthalen-1-yl)-2-(naphthalen-1-ylmethylene)hydrazono)-2,3-dihydrothiazole | C₃₀H₁₈ClN₃S | 500.01 | 280-282 | ¹H NMR: 7.00 (s, 1H, CH thiazole) | scielo.br |

| 3-Amino-5-(2-(4-chlorophenyl)hydrazineylidene)-2-[(1-(thiophen-2-yl)ethylidene) hydrazineylidene]thiazolidin-4-one | C₁₅H₁₃ClN₆OS₂ | 392.89 | 177-179 | ¹³C-NMR: 168.87 (C=O) | mdpi.com |

| 5-((4-Chlorophenyl)diazenyl)-4-methyl-2-[((1-(thiophen-2-yl)ethylidene)hydrazineylidene] thiazol-3(2H)-amine | C₁₆H₁₃ClN₆S₂ | 390.90 | 205-207 | IR (KBr): v 3418, 3226 (NH₂) | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEWBNFDFWXRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474946 | |

| Record name | 2-(4-chlorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40133-23-1 | |

| Record name | 2-(4-Chlorophenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenyl Thiophene and Its Analogues

Classical Approaches to Thiophene (B33073) Synthesis and their Adaptations for Phenylated Derivatives

Classical methods for constructing the thiophene ring remain fundamental in the synthesis of 2-(4-chlorophenyl)thiophene and its derivatives. These methods are often characterized by their versatility and the use of readily available starting materials.

Gewald Reaction and its Modified Protocols for 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide (B1269160) Synthesis

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. arkat-usa.orgpharmaguideline.comrroij.com It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile and elemental sulfur in the presence of a base. arkat-usa.orgpharmaguideline.com This one-pot, three-component reaction is highly valued for its efficiency and the mild conditions under which it can be performed. arkat-usa.orgmdpi.com

In the context of synthesizing derivatives of this compound, a key intermediate is 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide. This compound can be synthesized via a Gewald reaction starting from p-chloroacetophenone, a cyanoacetamide derivative, and elemental sulfur. ajrconline.orgajrconline.org For instance, one procedure involves the reaction of p-chloroacetophenone with cyanoacetamide and sulfur in the presence of an amine base like diethylamine. ajrconline.org

Several modifications to the classical Gewald protocol have been developed to improve yields and expand the substrate scope. These include the use of microwave irradiation, solid-supported synthesis, and various catalysts. mdpi.comthieme-connect.de For example, a CaO-catalyzed Gewald reaction has been reported as a simple and efficient method for synthesizing 2-aminothiophenes. derpharmachemica.com Another modification involves a two-step procedure where the Knoevenagel-Cope condensation product is first isolated and then reacted with sulfur. tubitak.gov.tr Research has also explored the use of different starting materials, such as 3-oxopropanenitriles, to yield 4-aryl-substituted thiophen-2-amines. thieme-connect.de

The synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide has been specifically described using versatile Gewald reaction conditions. One approach begins with the preparation of an acetamide (B32628) derivative through the condensation of an amine and ethyl cyanoacetate (B8463686), which is then reacted with p-chloroacetophenone and sulfur. ajrconline.org Another reported synthesis involves reacting 3-(4-chlorophenyl)-2-cyano-N-(furan-2-ylmethyl)but-2-enamide with sulfur and diethylamine. ajrconline.org

Table 1: Examples of Gewald Reaction Conditions for 2-Aminothiophene Synthesis

| Starting Materials | Catalyst/Base | Conditions | Product | Reference |

| Ketone, Activated Nitrile, Sulfur | Amine Base | One-pot | 2-Aminothiophene | mdpi.com |

| p-Chloroacetophenone, Cyanoacetamide, Sulfur | Diethylamine | - | 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | ajrconline.org |

| Ketone, Active Nitrile/Ester, Sulfur | CaO | Ethanol (B145695), Reflux | 2-Aminothiophene | derpharmachemica.com |

| Cyclohexan-1,4-dione, 2-Cyano-N-arylacetamide, Sulfur | Triethylamine | 1,4-Dioxane, Reflux | 2-Amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one derivative | jst.go.jp |

Suzuki Cross-Coupling Reactions in the Synthesis of this compound and Bithiophene Derivatives

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. d-nb.infopreprints.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. d-nb.infopreprints.org

For the synthesis of this compound, a Suzuki coupling approach would involve reacting a thiophene derivative with a 4-chlorophenylboronic acid, or vice versa. For instance, 2-bromothiophene (B119243) can be coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound. The synthesis of various 2-arylthiophenes has been achieved through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with different aryl boronic acids. d-nb.info

The Suzuki reaction is also instrumental in the synthesis of bithiophene derivatives. rsc.org For example, novel unsymmetrical bithiophene substituted oxadiazole derivatives have been synthesized by employing a palladium-catalyzed Suzuki cross-coupling reaction. rsc.org Furthermore, 5-aryl-2,2'-bithiophenes have been synthesized in good yields through the Suzuki coupling of functionalized aryl boronic acids with 5-bromo-5'-formyl-2,2'-bithiophene. core.ac.uk The synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives has also been efficiently achieved via a palladium-catalyzed Suzuki cross-coupling reaction of 3,4-dibromo-2,5-dichlorothiophene (B1310887) with various arylboronic acids. mdpi.com

Table 2: Examples of Suzuki Cross-Coupling Reactions for Thiophene Derivatives

| Thiophene Substrate | Aryl Boronic Acid | Catalyst System | Product | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophenes | d-nb.info |

| 5-Bromo-5'-formyl-2,2'-bithiophene | Functionalized aryl boronic acids | Palladium catalyst | 5-Aryl-5'-formyl-2,2'-bithiophenes | core.ac.uk |

| 3,4-Dibromo-2,5-dichlorothiophene | Various arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 3,4-Biaryl-2,5-dichlorothiophenes | mdpi.com |

| 2-(5-Bromothiphen-2-yl)-5-phenyl-1,3,4-oxadiazole | Various aryl-boronic acids | Palladium catalyst | 2-(5-Arylthiophen-2-yl)-5-phenyl-1,3,4-oxadiazoles | cmu.ac.th |

Radical Arylation Methods for 2-(X-phenyl)thiophene Synthesis

Radical arylation provides an alternative route to phenylated thiophenes. One such method involves the generation of a phenyl radical which then reacts with the thiophene ring. chemicalpapers.com A described method for the preparation of substituted 2-(X-phenyl)thiophene derivatives, where X can be a variety of substituents including 4-Cl, utilizes the radical generated during the aprotic diazotization of diazoaminobenzene (B94817) derivatives with isopentyl nitrite. chemicalpapers.com This reaction proceeds at a mild temperature of 30°C. chemicalpapers.com The yields for these reactions, calculated based on the diazoaminobenzene derivative, were reported to range from 32% to 59%. chemicalpapers.com

Cyclocondensation Methods for Thiophene Ring Formation

Cyclocondensation reactions are a fundamental strategy for the formation of the thiophene ring from acyclic precursors. researchgate.net These methods involve the reaction of a 1,4-dicarbonyl compound or its equivalent with a sulfurizing agent, such as phosphorus pentasulfide (Paal-Knorr thiophene synthesis). pharmaguideline.comrroij.com Another important cyclocondensation is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. researchgate.net

In the context of preparing precursors for this compound analogues, cyclocondensation reactions can be employed. For example, the reaction of 1,4-diketones with a sulfur source is a common route. pharmaguideline.com The reaction of adipoyl and pimeloyl chlorides with thiophene in the presence of AlCl₃ leads to diketones which can undergo further cyclocondensation reactions. nih.gov

Advanced Synthetic Strategies for Substituted this compound Derivatives

Modern synthetic chemistry has introduced advanced strategies that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like substituted 2-(4-chlorophenyl)thiophenes.

Transition Metal-Catalyzed Coupling Reactions of Aryl Chlorides

While Suzuki and other cross-coupling reactions traditionally rely on aryl bromides and iodides, the use of more abundant and less expensive aryl chlorides is a significant advancement. Direct C-H arylation of thiophenes with aryl halides represents a more atom-economical approach. researchgate.net Research has shown that a phosphine-free palladium catalyst, such as Pd(OAc)₂, can effectively couple a range of aryl bromides with thiophene to give 2-arylated thiophenes in good yields. researchgate.net

Specifically for aryl chlorides, the development of suitable catalyst systems is crucial. Palladium catalysts, often in combination with specific ligands, have been developed for the coupling of aryl chlorides with thiophenes. For instance, the use of 5 mol% Pd(OAc)₂ associated with 10 mol% of a suitable phosphine (B1218219) ligand has been shown to promote the coupling of N-(3-chlorophenyl)acetamide with thiophene. researchgate.net The development of highly efficient catalysts, such as dinuclear N-heterocyclic carbene palladium complexes, has enabled the Hiyama cross-coupling of aryl chlorides with organosilanes, providing another route to biaryl compounds. mdpi.com

Nucleophilic Substitution Reactions for Derivatization

The derivatization of the this compound core and its analogues can be effectively achieved through nucleophilic substitution reactions. These reactions are fundamental for introducing new functional groups, which can modulate the molecule's physicochemical and biological properties. The thiophene ring itself requires activation to undergo nucleophilic substitution readily. st-andrews.ac.uk However, functional groups attached to the thiophene core provide reactive sites for such transformations.

For instance, an amino group on the thiophene ring can act as a nucleophile in various coupling reactions. evitachem.com A common strategy involves the reaction of 2-aminothiophene derivatives with electrophilic reagents. One such method is the reaction of a 2-aminothiophene with chloroacetyl chloride to introduce a chloroacetylamino group. impactfactor.org This newly introduced group contains a reactive C-Cl bond, which is susceptible to nucleophilic attack by species like amines or thiols, allowing for further functionalization.

Another approach involves the reaction of 2-aminothiophene-3-carbonitrile (B183302) or carboxylate derivatives with α-halogenated reagents. For example, the reaction of N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide with reagents like chloroacetone, ethyl bromoacetate, or chloroacetonitrile (B46850) leads to the formation of 4-amino-5-substituted-thiophene compounds. tandfonline.com The mechanism involves the nucleophilic substitution of the halogen by the acidic thiol group, followed by intramolecular cyclization. tandfonline.com

The table below summarizes examples of nucleophilic substitution reactions for the derivatization of thiophene analogues.

| Starting Material | Reagent | Product Type | Reference |

| 2-Aminothiophene derivative | Chloroacetyl chloride | 2-(Chloroacetylamino)thiophene derivative | impactfactor.org |

| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide | Chloroacetonitrile | 4-Amino-5-cyano-thiophene derivative | tandfonline.com |

| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide | Ethyl bromoacetate | 4-Amino-5-ethoxycarbonyl-thiophene derivative | tandfonline.com |

Oxidative Homocoupling Dimerization of Thiophenes

Oxidative homocoupling is a powerful strategy for synthesizing symmetrical dimers of thiophenes and other heteroaromatics, which are valuable in materials science and as complex molecular scaffolds. chim.it This method involves the formation of a carbon-carbon bond between two identical thiophene units.

One effective metal-free approach utilizes 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) as an oxidant in the presence of a strong acid like trifluoroacetic acid (TFA). rsc.org This system promotes the intermolecular 3,3'-coupling of 2-aryl-benzo[b]thiophenes. The reaction is believed to proceed through the oxidation of the thiophene substrate to an electrophilic radical cation, which then reacts with a neutral molecule of the substrate. rsc.org However, for some substrates, this method can lead to oligomerization if multiple reactive sites are available. rsc.org

Transition metal catalysis, particularly with copper, is another prominent method for oxidative homocoupling. Copper(II)-mediated homocoupling reactions, often using Cu(OAc)₂ and oxygen, facilitate the formation of C2-C2 bonds between two azole molecules, a principle applicable to thiophenes. nih.gov A proposed mechanism involves a double C-H bond activation with carboxylate assistance, followed by reductive elimination to form the dimer. nih.gov In some cases, the dimerization is unique to the thiophene ring compared to other arenes. chim.it The reaction is thought to proceed via a chelation-assisted C-H cupration to form a Cu(II)-containing metallacycle, followed by oxidation and reductive elimination. chim.it

The regioselectivity of the coupling can be a challenge, but methods have been developed to control it. For instance, the synthesis of head-to-tail (H-T) dimers of 3-substituted thiophenes has been achieved with high regioselectivity using hypervalent iodine(III) reagents, proceeding through an iodonium (B1229267) intermediate. jst.go.jp

| Method | Catalyst/Reagent | Product Type | Proposed Intermediate | Reference |

| Metal-Free Oxidative Dehydrogenation | DDQ / Strong Acid (TFA) | 3,3'-Dimer | Electrophilic Radical Cation | rsc.org |

| Copper-Catalyzed Homocoupling | Cu(OAc)₂ / O₂ | C2-C2 Dimer | Copper Bisazole Complex | nih.govkobe-u.ac.jp |

| Hypervalent Iodine(III) Mediated | Diaryl Iodonium(III) Salt | Head-to-Tail (H-T) Dimer | Iodonium Intermediate | jst.go.jp |

One-Pot Synthesis Approaches for Substituted 2-Aminothiophenes

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures. For the synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is the most prominent and widely utilized one-pot methodology. umich.eduderpharmachemica.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an α-activated nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base. umich.eduthieme-connect.com

The Gewald reaction offers a versatile route to a vast library of 2-aminothiophene derivatives, which are key precursors in the development of dyes, agrochemicals, and pharmaceuticals. thieme-connect.comderpharmachemica.com Numerous modifications to the original protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly catalysts.

Recent advancements have focused on using efficient and reusable catalysts. For example, calcium oxide (CaO) has been reported as a cost-effective and efficient heterogeneous catalyst for the Gewald reaction, affording good yields in ethanol under reflux. derpharmachemica.com L-proline, an inexpensive and "green" organocatalyst, has also been successfully employed to catalyze the reaction under mild conditions, providing high yields of various 2-aminothiophenes. thieme-connect.comorganic-chemistry.org The use of L-proline is advantageous due to low catalyst loading and simple procedures. organic-chemistry.org

The table below highlights different catalytic systems used in the one-pot Gewald synthesis of 2-aminothiophenes.

| Catalyst | Substrates | Solvent | Key Advantages | Reference |

| CaO | Ketone, Active Nitrile, Sulfur | Ethanol | Heterogeneous, cost-effective | derpharmachemica.com |

| L-Proline | Carbonyl Compound, Nitrile, Sulfur | DMF | Mild conditions, low catalyst loading, high yields | thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Diethylamine | Ketone/Aldehyde, α-Cyanoester, Sulfur | Ethanol | Traditional base catalyst | impactfactor.org |

| Morpholine | 4-Methylacetophenone, Methyl Cyanoacetate, Sulfur | DMF | Base used in multi-step Gewald-type synthesis | vulcanchem.com |

Novel Synthetic Routes and Green Chemistry Considerations in this compound Production

The development of novel synthetic routes for this compound and its analogues is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

Solvent choice is another critical factor in green chemistry. Traditional syntheses often use volatile and sometimes hazardous organic solvents. Research has explored replacing these with greener alternatives. rsc.org Deep eutectic solvents (DESs), which are considered a green alternative to ionic liquids, have been successfully used for the synthesis of thiophene derivatives. rsc.orgrsc.org Water, being non-toxic and abundant, is also a highly desirable green solvent. The use of water as a medium for the C-H arylation of thiophenes has been made possible through micellar catalysis, which involves adding a surfactant. rsc.org Notably, this approach can even utilize low-purity industrial wastewater, demonstrating a virtuous repurposing of resources. rsc.org

| Green Chemistry Approach | Specific Method/Reagent | Advantage | Reference |

| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times (hours to minutes) | derpharmachemica.com |

| Greener Solvents | Deep Eutectic Solvents (DESs) (e.g., Choline chloride/Glycerol) | Low toxicity, biodegradable, from renewable sources | rsc.orgrsc.org |

| Greener Solvents | Water (with surfactant for micellar catalysis) | Non-toxic, abundant, potential to use industrial wastewater | rsc.org |

| Process Improvement | Mild reaction conditions, simpler steps | Increased overall yield, reduced use of hazardous chemicals | researchgate.net |

Chemical Reactivity and Derivatization of 2 4 Chlorophenyl Thiophene

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Moiety

The thiophene ring in 2-(4-chlorophenyl)thiophene is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.org The heteroatom in the thiophene ring activates it towards electrophilic attack, generally requiring mild reaction conditions. st-andrews.ac.uk

Regioselectivity of Substitutions on the Thiophene Ring

In electrophilic aromatic substitution reactions, the position of the incoming electrophile on the thiophene ring is crucial. For 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position (α-position). st-andrews.ac.ukmatanginicollege.ac.indspmuranchi.ac.in This preference is attributed to the greater stabilization of the carbocation intermediate formed during the reaction, which can be delocalized over more resonance structures compared to attack at the C3 or C4 positions (β-positions). matanginicollege.ac.indspmuranchi.ac.inmsu.edu The presence of the 4-chlorophenyl group at the 2-position of the thiophene ring directs incoming electrophiles primarily to the C5 position.

For instance, the bromination of 2-methylthiophene (B1210033) with N-bromosuccinamide (NBS) yields 2-bromo-5-methylthiophene, demonstrating the preference for substitution at the C5 position. d-nb.info Similarly, nitration and sulfonation reactions on 2-substituted thiophenes also favor the C5 position.

Reactions Involving the Chlorophenyl Moiety

The chlorophenyl group of this compound offers additional opportunities for functionalization through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The chlorine atom on the phenyl ring of this compound can participate in such reactions, although aryl chlorides are generally less reactive than aryl bromides or iodides. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. d-nb.infonih.gov This reaction has been successfully employed for the synthesis of various 2-aryl-5-(substituted-aryl)thiophenes. For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been coupled with various aryl boronic acids, including 4-chlorophenylboronic acid, to yield the corresponding 2-(bromomethyl)-5-arylthiophenes. d-nb.infonih.gov The reaction of 2-bromo-5-(bromomethyl)thiophene with 4-chlorophenylboronic acid using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water mixture at 90°C yields 2-(bromomethyl)-5-(4-chlorophenyl)thiophene. nih.gov

| Thiophene Substrate | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-bromo-5-(bromomethyl)thiophene | 4-chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 2-(bromomethyl)-5-(4-chlorophenyl)thiophene | 63% | nih.gov |

| 3,4-dibromo-2,5-dichlorothiophene (B1310887) | phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 3,4-diphenyl-2,5-dichlorothiophene | Good | mdpi.com |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgmdpi.comorganic-chemistry.org This reaction is a valuable method for synthesizing arylalkynes. libretexts.org While aryl chlorides are less reactive, efficient coupling can be achieved with appropriate catalyst systems, such as those employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) palladium complexes. libretexts.org For instance, the copper-free Sonogashira reaction of aryl chlorides can be catalyzed by a palladium complex with a bis-(tert-butyl)aminomethylphosphane ligand. libretexts.org

| Aryl Halide Reactivity | Catalyst System | Conditions | Reference |

|---|---|---|---|

| Aryl Iodide > Aryl Bromide > Aryl Chloride | Pd(0) catalyst, Cu(I) cocatalyst, amine base | Typically anhydrous and anaerobic | organic-chemistry.org |

| Aryl Chloride | Pd(OAc)₂ with bis-(tert-butyl)aminomethylphosphane ligand | Copper-free | libretexts.org |

| Aryl Bromide | Bis-carbene palladium catalyst | Copper co-catalyzed, boiling pyrrolidine | libretexts.org |

Nucleophilic Aromatic Substitution on the Chlorophenyl Group

Nucleophilic aromatic substitution (SNA) on the chlorophenyl ring of this compound is generally challenging due to the electron-rich nature of the aromatic ring. wikipedia.org However, the presence of strong electron-withdrawing groups ortho or para to the chlorine atom can activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org In the absence of such activating groups, harsh reaction conditions or the use of very strong nucleophiles are typically required. The reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The rate-determining step is usually the formation of this intermediate. masterorganicchemistry.com

Derivatization Strategies for Expanding Chemical Space

The functional groups on the this compound scaffold can be further modified to create a wide array of derivatives with diverse chemical and potentially biological properties.

Formation of Schiff Bases from Aminothiophene Derivatives

A common strategy for derivatization involves the introduction of an amino group onto the thiophene ring, which can then be used to form Schiff bases. For example, 2-amino-4-(4-chlorophenyl)thiophene derivatives can be synthesized and subsequently condensed with various aldehydes or ketones to yield Schiff bases. orientjchem.orgajrconline.org These reactions are typically carried out by refluxing the aminothiophene and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ajrconline.org The formation of the azomethine group (-C=N-) is a key feature of Schiff bases and is crucial for their chemical and biological properties. orientjchem.org

Microwave-assisted synthesis has also been shown to be an efficient and eco-friendly method for preparing Schiff bases from 2-aminothiophene derivatives, often resulting in good yields and shorter reaction times. scielo.brscielo.brscispace.comresearchgate.net

| Aminothiophene Derivative | Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophene | Substituted benzaldehydes | Reflux in ethanol (B145695) with glacial acetic acid | 2-[(substituted benzylidene) amino] 4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes | ajrconline.org |

| 2-aminothiophene-3-carbonitrile (B183302) | Various aldehydes | Microwave irradiation, sodium bicarbonate, ethylene (B1197577) glycol | Schiff bases bearing 2-aminothiophene | scielo.brscielo.br |

Synthesis of Carboxamide and Carbonitrile Derivatives

The introduction of carboxamide and carbonitrile functionalities to thiophene rings bearing a 4-chlorophenyl group is a key strategy for developing new chemical entities. These derivatives are often synthesized through multi-step reactions, commonly beginning with a Gewald reaction to construct the substituted thiophene ring system. ekb.egajol.info

One prominent pathway involves the synthesis of 2-aminothiophene-3-carboxamide (B79593) or 3-carbonitrile derivatives. For instance, the Gewald reaction of a ketone with a cyano-4-chloroacetanilide and elemental sulfur can produce 2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. ekb.eg The 2-amino group on these thiophene scaffolds is a versatile handle for further derivatization. It can be acylated to introduce additional functional groups; for example, reaction with ethyl cyanoacetate (B8463686) yields a 2-(2-cyanoacetamido) derivative. ekb.eg

Similarly, 5-amino-N-(4-chlorophenyl)-4-cyano-3-methylthiophene-2-carboxamide can be prepared via the Gewald reaction. ajol.info This aminothiophene can then be treated with chloroacetyl chloride in the presence of a base like potassium carbonate to yield N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide, a precursor for further nucleophilic substitution reactions. ajol.info

Carbonitrile derivatives can also be synthesized through condensation reactions. The Knoevenagel condensation of 2-thiopheneacetonitrile (B147512) with 4-chlorobenzaldehyde (B46862) in the presence of a base like potassium tert-butoxide yields (E)-3-(4-chlorophenyl)-2-(thiophen-2-yl)acrylonitrile. iucr.org Another approach involves the reaction of chalcones with malononitrile (B47326) to produce pyridine-3-carbonitriles, such as 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-chlorophenyl)pyridine-3-carbonitrile. nih.gov

Table 1: Synthesis of this compound Carboxamide and Carbonitrile Derivatives

| Derivative Class | Synthetic Method | Key Reagents | Product Example | Reference(s) |

| Thiophene Carboxamide | Gewald Reaction & Acylation | N-aryl-3-oxobutanamide, malononitrile, sulfur, chloroacetyl chloride | N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | ajol.info |

| Thiophene Carboxamide | Gewald Reaction | Cyclohexanone, cyano-4-chloroacetanilide, sulfur | 2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | ekb.eg |

| Acrylonitrile | Knoevenagel Condensation | 2-Thiopheneacetonitrile, 4-chlorobenzaldehyde, potassium tert-butoxide | (E)-3-(4-chlorophenyl)-2-(thiophen-2-yl)acrylonitrile | iucr.org |

| Pyridine (B92270) Carbonitrile | Chalcone Cyclization | Chalcone (from 3-acetyl-thiophene and 4-chlorobenzaldehyde), malononitrile, KOH | 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-chlorophenyl)pyridine-3-carbonitrile | nih.gov |

Incorporation into Polycyclic and Fused Heterocyclic Systems

The this compound moiety serves as a fundamental building block for the assembly of more complex polycyclic and fused heterocyclic structures. These reactions often leverage functional groups previously installed on the thiophene ring, such as amino and carboxamide groups, to construct new rings.

A common strategy involves the cyclization of functionalized aminothiophenes. For example, 4-aminothiophene derivatives can be converted into their corresponding thieno[3,2-d]pyrimidine (B1254671) compounds. tandfonline.comsemanticscholar.org This transformation is achieved by reacting the 4-aminothiophene with reagents like phenyl isothiocyanate in a suitable solvent such as pyridine or DMF, leading to the formation of a fused pyrimidine (B1678525) ring. tandfonline.com

More complex systems, such as thienotriazolopyrimidinones, can also be synthesized. The synthesis of 6-benzoyl-2-(4-chlorophenyl)-7-methylthieno[2,3-d] Current time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-8(3H)-one has been reported, demonstrating the integration of the chlorophenyl-substituted thiophene unit into a multi-ring system. mdpi.com Similarly, the (4-chlorophenyl) group has been incorporated into fused bis-pyrazole systems, such as 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), starting from a substituted thieno[2,3-b]thiophene (B1266192). nih.gov

Photochemical reactions also provide a route to fused systems. The Mallory photoreaction, an oxidative cyclization of stilbene-like molecules, can be applied to arylthienylethenes to create thieno-annelated polycyclic aromatic compounds. rsc.org

Table 2: Examples of Fused Heterocyclic Systems Derived from (4-Chlorophenyl)thiophene Precursors

| Fused System Class | Synthetic Strategy | Key Precursor | Resulting Fused System | Reference(s) |

| Thieno[3,2-d]pyrimidine | Cyclocondensation | 4-Amino-N-(4-chlorophenyl)-thiophene-3-carboxamide derivative | N-(4-chlorophenyl)-thieno[3,2-d]pyrimidine analogue | tandfonline.com |

| Thienotriazolopyrimidine | Oxidative Cyclization | 2,3-Diamino-thieno[2,3-d]pyrimidinone derivative | 6-Benzoyl-2-(4-chlorophenyl)-7-methylthieno[2,3-d] Current time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-8(3H)-one | mdpi.com |

| Bis-pyrazole | Cyclization | Thieno[2,3-b]thiophene diketone | 5,5'-(...)-bis(1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) | nih.gov |

| Thieno-annelated Polycyclics | Mallory Photoreaction | Arylthienylethene | Thieno-annelated polycyclic aromatic compound | rsc.org |

Synthesis of Thiophene S-oxides and their Reactivity

Oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) (S-oxide) dramatically alters the compound's electronic properties and reactivity, transforming it from an aromatic heterocycle into a reactive cyclic diene. semanticscholar.orgresearchgate.net

The synthesis of thiophene S-oxides from their corresponding thiophenes requires controlled oxidation, as over-oxidation to the more stable thiophene S,S-dioxide is a common side reaction. semanticscholar.orgresearchgate.net The oxidation can be effectively stopped at the S-oxide stage by using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), at low temperatures. researchgate.netmdpi.org The Lewis acid is thought to coordinate to the oxygen of the newly formed sulfoxide, deactivating it towards further oxidation. researchgate.net

Thiophene S-oxides are generally unstable unless they possess bulky substituents at the 2- and 5-positions. nih.gov Their primary and most synthetically useful reaction is the [4+2] cycloaddition (Diels-Alder reaction), where they act as a 4π-electron diene component. semanticscholar.orgmdpi.org They readily react with a range of dienophiles, including electron-poor, electron-neutral, and electron-rich alkenes and alkynes. researchgate.net

Reaction with Alkenes : Cycloaddition with an alkene dienophile forms a 7-thiabicyclo[2.2.1]heptene S-oxide intermediate. semanticscholar.org This intermediate is itself a versatile synthetic precursor. The sulfoxy bridge can be extruded thermally, photochemically, or via oxidation to yield highly functionalized arene compounds. semanticscholar.org

Reaction with Alkynes : When an alkyne is used as the dienophile, the initial cycloadduct spontaneously loses the sulfoxide bridge (SO) to directly afford substituted aromatic compounds. semanticscholar.org

This reactivity makes the oxidation of thiophenes to S-oxides followed by in-situ cycloaddition a powerful two-step method for transforming thiophenes into complex, multi-functionalized arenes. semanticscholar.org

Table 3: Synthesis and Reactivity of Thiophene S-Oxides

| Process | Description | Conditions / Reagents | Product Type | Reference(s) |

| Synthesis | Controlled Oxidation | Thiophene, m-CPBA, BF₃·Et₂O, CH₂Cl₂ at -20°C | Thiophene S-oxide | researchgate.netmdpi.org |

| Reactivity | [4+2] Cycloaddition | Thiophene S-oxide, Alkene Dienophile | 7-Thiabicyclo[2.2.1]heptene S-oxide | semanticscholar.org |

| Reactivity | [4+2] Cycloaddition | Thiophene S-oxide, Alkyne Dienophile | Substituted Arene (via spontaneous SO extrusion) | semanticscholar.org |

| Reactivity | Dimerization | Thiophene S-oxide (self-reaction) | Diels-Alder Dimer ("Sesquioxide") | nih.govresearchtrends.net |

Mechanism and Kinetics of Key Reactions in this compound Derivatization

Understanding the mechanisms of the key derivatization reactions is crucial for controlling reaction outcomes and optimizing synthetic strategies. While specific kinetic data for reactions of this compound are not extensively documented in the surveyed literature, the general mechanistic principles are well-established.

Gewald Reaction Mechanism : The synthesis of many precursors, particularly aminothiophenes, relies on the Gewald reaction. This process involves two main steps:

Condensation : A base-catalyzed Knoevenagel condensation occurs between the α-methylene ketone and the active methylene (B1212753) of the nitrile (e.g., ethyl cyanoacetate) to form an α,β-unsaturated intermediate.

Cyclization : Elemental sulfur is added to the intermediate. A Michael addition of sulfur to the unsaturated system, followed by intramolecular cyclization and tautomerization, leads to the formation of the 2-aminothiophene ring.

Electrophilic Aromatic Substitution : The thiophene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents—the 4-chlorophenyl group at C2 and other potential groups—will determine the position of substitution. The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.

Thiophene S-oxide Formation and Reactivity :

Oxidation Mechanism : The oxidation of the thiophene sulfur by a peracid involves the nucleophilic attack of the sulfur lone pair on the electrophilic outer oxygen of the peracid. In enzymatic systems like cytochrome P450, a highly reactive iron-oxo species is the oxidant, which can attack either the sulfur lone pair to form the S-oxide or the π-system to form an arene oxide. nih.gov

Diels-Alder Mechanism : The [4+2] cycloaddition reaction of a thiophene S-oxide is a concerted, pericyclic reaction. These reactions are known to exhibit high stereoselectivity. researchgate.net The cycloaddition typically proceeds via an endo transition state, and the attack of the dienophile occurs on the π-face of the diene that is syn (on the same side as) the sulfoxide oxygen, a phenomenon known as syn-π-facial stereoselectivity. researchgate.net

While quantitative kinetic parameters (e.g., rate constants, activation energies) for these reactions on the this compound substrate specifically are scarce, the mechanistic understanding allows for the rational design of synthetic routes and the prediction of product structures.

Spectroscopic and Structural Characterization of 2 4 Chlorophenyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(4-chlorophenyl)thiophene, both ¹H and ¹³C NMR provide definitive evidence for its structure.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In a typical analysis, the aromatic protons of the 4-chlorophenyl and thiophene (B33073) rings resonate in distinct regions. For a closely related compound, 2-chloro-5-(4-chlorophenyl)thiophene, the protons on the 4-chlorophenyl ring appear as two doublets, a characteristic AA'BB' pattern, due to the symmetry of the para-substituted ring. mdpi.com The protons on the thiophene ring also show doublet or multiplet signals in the aromatic region. mdpi.com

The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). acadpubl.eu

Table 1: Representative ¹H NMR Spectral Data for a 2-(Aryl)thiophene Derivative Data based on a structurally similar compound, 2-chloro-5-(4-chlorophenyl)thiophene. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Chlorophenyl) | ~7.42 | Doublet | ~7.2 |

| Aromatic (Chlorophenyl) | ~7.35 | Doublet | ~8.0 |

| Aromatic (Thiophene) | ~7.10 | Doublet | ~3.5 |

| Aromatic (Thiophene) | ~6.89 | Doublet | ~3.8 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak. For this compound, distinct signals are expected for the carbons of the thiophene ring and the chlorophenyl ring. The carbon atom attached to the chlorine will have a characteristic chemical shift, as will the carbons of the thiophene ring, which are influenced by the sulfur atom. mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Based on data for structurally related compounds. mdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiophene Ring Carbons | 125.0 - 140.0 |

| Chlorophenyl Ring Carbons | 127.0 - 140.0 |

¹H NMR Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. researchgate.net For 2-substituted thiophenes, characteristic bands for C-C stretching vibrations are observed in the regions of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. scialert.net Other key vibrations include aromatic C-H stretching, C-S stretching of the thiophene ring, and C-Cl stretching. iosrjournals.org

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | scialert.net |

| Aromatic C=C Stretch | 1600 - 1450 | scialert.net |

| Thiophene Ring C-C Stretch | 1532 - 1347 | scialert.netiosrjournals.org |

| Aromatic C-H In-plane Bend | 1283 - 1041 | scialert.net |

| C-S Stretch | ~710 - 687 | iosrjournals.org |

| C-Cl Stretch | ~850 - 550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The technique also reveals fragmentation patterns that help confirm the structure. For this compound (C₁₀H₇ClS), the calculated molecular weight is approximately 194.68 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this mass. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak with an intensity of about one-third of the molecular ion peak is a characteristic feature.

Common fragmentation pathways for related compounds involve the loss of the chlorine atom or the cleavage of the molecule into thiophene and chlorophenyl radicals. mdpi.com For instance, the mass spectrum of 2-chloro-5-(4-chlorophenyl)thiophene shows a prominent peak cluster around m/z 229, corresponding to its molecular ion. mdpi.com

X-ray Diffraction Studies for Solid-State Structure Determination

While a specific crystal structure for this compound is not detailed in the provided sources, studies on analogous compounds like 3-(4-chlorophenyl)-5-(thiophene-2-yl) derivatives confirm the utility of this method. researchgate.net Such an analysis would provide definitive geometric parameters. mdpi.comresearchgate.net

Table 4: Information Obtainable from X-ray Diffraction Analysis

| Structural Parameter | Description |

|---|---|

| Crystal System & Space Group | Describes the symmetry and packing of molecules in the crystal lattice. jocpr.com |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. sioc-journal.cn |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Dihedral Angle | The angle between the planes of the thiophene and chlorophenyl rings. |

| Intermolecular Interactions | Identifies non-covalent forces like π-π stacking that stabilize the crystal structure. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, such as this compound, typically exhibit strong absorption in the UV region (200-400 nm). libretexts.org

The absorption is primarily due to π→π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. msu.edu The wavelength of maximum absorption (λmax) is a key characteristic. The exact value of λmax and the molar absorptivity (ε) can be influenced by the solvent used for the analysis. rsc.org The extended conjugation between the thiophene and chlorophenyl rings is expected to result in a bathochromic (red) shift, meaning it absorbs at a longer wavelength compared to the individual, non-linked aromatic rings. vscht.cz

Computational Chemistry and Theoretical Studies of 2 4 Chlorophenyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. For derivatives of 2-(4-Chlorophenyl)thiophene, DFT calculations have been employed to elucidate various molecular features.

The geometric structure of thiophene (B33073) derivatives is optimized using DFT methods to find the lowest energy conformation. Calculations for closely related compounds, such as 2-chloro-5-(4-chlorophenyl)thiophene, have been performed at the B3LYP/6-31G(d,p) level of theory to determine key structural parameters. mdpi.com The optimization process allows all parameters, including bond lengths, bond angles, and dihedral angles, to relax to a stable energy minimum, confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov

In the solid state, X-ray diffraction of analogous compounds reveals that the thiophene ring is often planar, a feature maintained by its aromatic character. However, the 4-chlorophenyl group is typically twisted out of the thiophene plane to minimize steric hindrance. For instance, in a triazole derivative containing both a thiophene and a 4-chlorophenyl ring, the dihedral angle between the 4-chlorophenyl ring and the adjacent triazole ring was found to be nearly perpendicular (88.79°). acs.org This non-coplanar orientation is a critical aspect of the molecule's three-dimensional structure. Computational models suggest a dihedral angle of approximately 90° between the thiophene and the 4-chlorophenyl rings.

Table 1: Selected Optimized Geometric Parameters for a this compound Analog Data inferred from studies on 2-chloro-5-(4-chlorophenyl)thiophene. mdpi.com

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-S (thiophene) | 1.73 |

| Bond Length | C=C (thiophene) | 1.37 |

| Bond Length | C-C (thiophene) | 1.43 |

| Bond Length | C-Cl | 1.75 |

Note: This table is interactive. You can sort and filter the data.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.comphyschemres.org

DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the HOMO and LUMO energies for thiophene derivatives. mdpi.comnih.gov For 2-chloro-5-(4-chlorophenyl)thiophene, the HOMO-LUMO energy gap was calculated to be 4.59 eV. mdpi.com In these systems, the HOMO is typically localized over the thiophene ring and the phenyl ring, indicating these are the primary sites for electron donation. The LUMO is also distributed across the aromatic framework, representing the electron-accepting regions. tandfonline.com This distribution dictates how the molecule interacts with other chemical species. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a this compound Analog Data from DFT calculations on 2-chloro-5-(4-chlorophenyl)thiophene. mdpi.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.35 |

| LUMO | -1.76 |

| Energy Gap (Egap) | 4.59 |

Note: This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential. tandfonline.commdpi.com

In thiophene derivatives, MEP analysis reveals that the negative potential is often concentrated around the sulfur atom of the thiophene ring and any electronegative substituents, such as the chlorine atom on the phenyl ring. mdpi.comcsic.es Conversely, the hydrogen atoms of the aromatic rings typically exhibit a positive electrostatic potential. mdpi.com This information is vital for predicting intermolecular interactions, such as hydrogen bonding and other noncovalent interactions, which are fundamental to molecular recognition and crystal packing. acs.orgcsic.es

Theoretical vibrational analysis using DFT is performed to understand the vibrational modes of a molecule. dergipark.org.tr The calculated frequencies and intensities are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. nih.govresearchgate.netmalayajournal.org

For thiophene derivatives, calculations are often performed using the B3LYP method with basis sets like 6-311G(d,p) or 6-311++G(d,p). nih.govdergipark.org.tr The computed vibrational frequencies are typically scaled by a factor (e.g., 0.967) to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. dergipark.org.tr This correlative approach allows for a detailed assignment of vibrational modes, such as C-H stretching, C=C ring stretching, and C-S stretching, providing a comprehensive picture of the molecule's vibrational behavior. nih.govdergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding how a molecule like this compound or its derivatives might interact with a biological target, such as a protein. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. scientific.net

QSAR studies on thiophene-containing scaffolds, such as thienopyrimidines, have been conducted to understand their antimicrobial properties. researchgate.net These models use various molecular descriptors, which can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP), calculated using methods like DFT. scientific.netresearchgate.net By establishing a statistically significant relationship between these descriptors and observed biological activity, QSAR models can guide the design of more potent derivatives. mdpi.com For example, a 3D-QSAR study on thienopyrimidines revealed that steric and hydrophobic features were key contributors to their activity. researchgate.net Although a specific QSAR model for this compound is not detailed in the literature, the methodology is widely applied to its structural class to optimize therapeutic potential. tandfonline.comsemanticscholar.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. For this compound and its derivatives, molecular docking has been instrumental in elucidating potential ligand-target interactions, providing a molecular basis for observed biological activities. These simulations help to understand how the thiophene ring and the chlorophenyl group contribute to binding within the active sites of various enzymes and receptors. vulcanchem.com

While specific docking studies on the parent this compound are not extensively detailed in the available literature, numerous computational analyses of its derivatives have been conducted. These studies provide valuable data on binding affinities and the nature of molecular interactions, which are critical for assessing the potential of this chemical scaffold.

Binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (IC50), quantifies the strength of the interaction between the ligand and its target. Lower binding energy values indicate stronger, more stable binding. Interaction analysis reveals the specific non-covalent forces at play, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-receptor complex.

Studies on derivatives have shown that the 4-chlorophenyl group and the thiophene nucleus are often involved in key interactions. For instance, chlorothiophene-based chalcones were found to have binding energies ranging from -6.2 to -6.6 kcal/mol with the anti-apoptotic proteins MDM2 and Bcl-2. arabjchem.org In another study, a thiophene derivative exhibited a binding affinity of -7.5094 kcal/mol when docked into the bovine pancreatic trypsin inhibitor (BPTI). nih.gov Similarly, a derivative of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160) showed strong binding affinities of -8.00 kcal/mol and -9.60 kcal/mol with enzymes linked to Alzheimer's disease. nih.gov These findings underscore the potential of the chlorophenyl-thiophene scaffold to form stable interactions with various biological targets.

The following table summarizes the binding affinities and inhibitory concentrations found in molecular docking and biological studies of various derivatives containing the this compound or a closely related moiety.

| Derivative Name | Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Measured Activity (IC₅₀) | Reference |

| Thiophene Derivative 6 | BPTI (2ra3) | -7.5094 | Not specified | nih.gov |

| 2-pyridone derivative 9d (related thiophene study) | CDK1/CyclinB1/CKS2 (4y72) | -8.1223 | Not specified | nih.gov |

| Chlorothiophene-based Chalcone (C4) | MDM2 / Bcl-2 | -6.2 to -6.6 | 0.77 µg/mL (WiDr cells) | arabjchem.org |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 / 5-LOX | Not specified | 5.45 µM (COX-2) | bohrium.com |

| N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide (6k) | COX-2 (1PXX) | -11.67 | Not specified | ias.ac.in |

| Alpidem (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide) | Alzheimer's-related enzyme (4BDT) | -9.60 | Not specified | nih.gov |

| Alpidem (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide) | Alzheimer's-related enzyme (2Z5X) | -8.00 | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

A significant outcome of molecular docking simulations is the identification of potential biological targets for a given compound, which can suggest its therapeutic applications. ontosight.ai Computational screening of this compound derivatives against libraries of known protein structures has pointed to several classes of enzymes and receptors as potential targets.

These in silico studies have implicated this chemical family in a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For example, molecular modeling of N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide suggested it binds to the active sites of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. bohrium.com Docking studies have repeatedly identified COX-2 as a potential target for thiophene derivatives, corroborating their potential as anti-inflammatory agents. ias.ac.in

In the context of cancer, docking simulations have identified several key targets. Thiophene derivatives are predicted to interact with anti-apoptotic proteins like Bcl-2 and MDM2, which are crucial for cancer cell survival. arabjchem.org Other identified targets include protein kinases such as CDK1 and tyrosine kinases, as well as the androgen receptor, indicating a broad potential for anticancer applications. nih.govsci-hub.se The ability of certain derivatives to overcome chemoresistance has been linked to the inhibition of P-glycoprotein. researchgate.net Furthermore, docking studies have supported the potential of these compounds as antibacterial agents through interactions with specific bacterial protein receptors. ijpsr.comnih.gov

The table below lists potential biological targets identified for derivatives of this compound through computational studies.

| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference(s) |

| Enzyme (Oxidoreductase) | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Anti-inflammatory | bohrium.comias.ac.in |

| Enzyme (Kinase) | Tyrosine Kinases, CDK1/CyclinB1/CKS2 | Anticancer | nih.govsci-hub.se |

| Enzyme (Protease) | Bovine Pancreatic Trypsin Inhibitor (BPTI) | General (Model) | nih.gov |

| Apoptosis Regulator | MDM2, Bcl-2 | Anticancer | arabjchem.org |

| Nuclear Receptor | Androgen Receptor (AR) | Anticancer | sci-hub.se |

| Transporter | P-glycoprotein | Anticancer (Chemoresistance) | researchgate.net |

| Bacterial Proteins | 3IP4, 1KEB receptors | Antibacterial | ijpsr.com |

| Neurological Targets | Enzymes associated with Alzheimer's Disease (2Z5X, 4BDT) | Neurodegenerative Disease | nih.gov |

This table is interactive. Click on the headers to sort the data.

Applications of 2 4 Chlorophenyl Thiophene in Advanced Materials and Niche Areas

Application in Materials Science

In materials science, the thiophene (B33073) moiety is a well-established building block for creating functional organic materials. The presence of the 4-chlorophenyl group can further modify the electronic properties, solubility, and solid-state packing of the resulting materials, making 2-(4-chlorophenyl)thiophene and its derivatives valuable intermediates. chemimpex.com

Development of Conductive Polymers and Electronic Devices

Thiophene-based compounds are fundamental to the field of conducting polymers, a class of materials that combines the electrical properties of metals with the processing advantages of plastics. cmu.eduresearchgate.net Polythiophenes, polymers derived from thiophene monomers, are known for their environmental and thermal stability and are used in applications such as antistatic coatings, electrodes, and various electronic components. cmu.edugoogle.com

The polymerization of thiophene derivatives leads to a conjugated polymer backbone, allowing for the delocalization of electrons (charge carriers) when the material is "doped". nih.gov This process can increase the electrical conductivity by many orders of magnitude, transforming the polymer from a semiconductor or insulator into a conductor. nih.gov this compound can serve as a monomer or a component in the synthesis of such polymers. The chlorine atom on the phenyl ring can influence the polymer's electronic energy levels, solubility, and interactions between polymer chains, which are critical factors for applications in devices like organic field-effect transistors (OFETs), polymer light-emitting diodes (PLEDs), and photovoltaic cells. cmu.eduresearchgate.net Derivatives of this compound are explored for creating advanced materials, such as conductive polymers essential for various electronic applications. chemimpex.com

Table 1: Conductivity of Doped Polythiophenes

| Polymer Type | Dopant | Conductivity (S/cm) |

|---|---|---|

| Polyacetylene | Iodine (I₂) | > 10⁴ |

| Polythiophene (PT) | Iron(III) chloride (FeCl₃) | 10–25 |

| Poly(3-alkylthiophenes) (PATs) | Iron(III) chloride (FeCl₃) | 0.1–0.0001 |

| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) | FTS | 604–1.1 × 10³ |

This table presents examples of conductivity achieved in different polythiophene-based polymers upon doping. The data is illustrative of the potential of this class of materials. nih.gov

Integration into Optical Materials and Sensors

The electronic structure of this compound and its derivatives makes them suitable for use in optical materials and chemical sensors. bldpharm.com Thiophene-based systems can exhibit interesting photophysical properties, including electroluminescence and fluorescence. Some thiophene derivatives are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. mdpi.com

In the realm of sensors, the thiophene unit can be part of a larger molecular system designed to detect specific ions or molecules. For instance, thiophene-containing chemosensors have been developed to detect metal ions like Zn²⁺ and anions through changes in fluorescence. researchgate.net The principle often involves the target analyte interacting with the sensor molecule, causing a measurable change in its light absorption or emission properties. researchgate.netvulcanchem.com A chlorophenyl thiophene-functionalized silicon phthalocyanine (B1677752) has been synthesized for use as a two-photon bioimaging probe, demonstrating its utility in advanced optical applications for targeting specific cell organelles. nih.gov

Use in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising lower-cost alternative to conventional silicon-based solar cells. In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) is responsible for light absorption. mdpi.comdiva-portal.org Thiophene derivatives are extensively used as building blocks for these organic dyes due to their ability to form conjugated systems that facilitate light harvesting and charge transfer. rsc.orgacs.org

Table 2: Performance of DSSCs with Thiophene-Based Dyes

| Dye Structure Feature | Jsc (mA cm⁻²) | Voc (mV) | Efficiency (η) |

|---|---|---|---|

| Thienothiophene Dye (29) | 13.35 | 777 | 7.8% |

| Fused-Thiophene Dye (36) | 17.49 | 700 | 8.70% |

| Fused-Thiophene Dye (19) | 20.9 | - | 9.18% |

| Phenothiazine-Thiophene Dye (P2) | 10.84 | 592 | 4.41% |

Fluorescent Materials Development

The inherent fluorescence of some thiophene-based structures allows for their development as fluorescent materials. acs.org These materials find use in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors. evitachem.comresearchgate.net The combination of the thiophene ring with other aromatic systems, such as the 4-chlorophenyl group, can create molecules with high quantum yields and specific emission wavelengths.

For example, a two-photon photosensitizer, chlorophenyl thiophene axially substituted silicon (IV) phthalocyanine (CBT-SiPc), was designed to exhibit strong fluorescent emission for tracking and targeting lysosomes within living cells. nih.gov Other research focuses on creating thiophene derivatives that exhibit aggregation-induced emission (AIE), where the molecules become highly fluorescent in an aggregated state, a property useful for certain sensing and imaging applications. bldpharm.comchemscene.com The development of such materials relies on the precise tuning of the molecular structure to control the photophysical properties, and this compound serves as a relevant building block in this synthetic chemistry. nih.govacs.org

Role in Agrochemicals and Agricultural Chemistry

Thiophene derivatives are a known class of compounds in agricultural chemistry, forming the structural basis for a variety of biologically active molecules. cymitquimica.com

Precursors to Pesticides and Herbicides

This compound and related structures serve as important intermediates or precursors in the synthesis of more complex molecules used as pesticides (insecticides, fungicides) and herbicides. ontosight.aiechemi.com The thiophene ring and the chlorophenyl group are common toxophores in agrochemical design. The presence of a chlorine atom, in particular, is often associated with enhanced pesticidal activity.

For example, derivatives like ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate are explicitly used in the development of agrochemicals for pest control. chemimpex.com The compound 5-(4-chlorophenyl)-2,3-diphenylthiophene has been identified as an insecticide and an acaricide (miticide). agropages.com Furthermore, research into novel phenoxyacetamide derivatives containing sulfur atoms, such as in a thiophene ring, has shown significant insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis). bohrium.com These examples underscore the role of the this compound scaffold as a foundational element for discovering and synthesizing new active ingredients for crop protection. smolecule.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichlorethene |

| 2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid |

| 5-(4-chlorophenyl)-2,3-diphenylthiophene |

| Chlorophenyl thiophene axially substituted silicon (IV) phthalocyanine (CBT-SiPc) |

| Ethyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide |

| Poly(3-alkylthiophenes) (PATs) |

| Polyacetylene |

| Polythiophene (PT) |

| Thienothiophene |

| Phenothiazine |

| N-(4-chlorophenyl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide |

| 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- |

| 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile |

| 2,5-Dichloro-3,4-bis(4-Chlorophenyl)thiophene |

| 5-(4-Chlorophenyl)thiophene-2-carboxylic acid |

Other Emerging Applications and Research Directions

Beyond established applications, the unique electronic and structural characteristics of this compound have positioned it as a valuable component in several cutting-edge areas of research. These emerging applications leverage the compound's properties to address complex challenges in medicine, energy, and industrial chemistry.

Photosensitizers in Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) to destroy cancer cells. The effectiveness of PDT hinges on the properties of the photosensitizer. Derivatives of this compound are being explored for this purpose, showing significant promise.

A notable example is a two-photon photosensitizer developed by axially substituting silicon (IV) phthalocyanine with chlorophenyl thiophene groups, resulting in a compound referred to as CBT-SiPc. nih.govsciencepublishinggroup.com In this molecular architecture, the this compound moiety serves critical functions. Firstly, the bulky nature of the chlorophenyl thiophene groups provides steric hindrance that helps to reduce the aggregation of the phthalocyanine molecules in solution. nih.gov This is crucial because aggregation can quench the excited state and lower the efficiency of ROS production. nih.gov

Secondly, the presence of the sulfur atom, a heavy atom, in the thiophene ring is believed to promote intersystem crossing (ISC). nih.gov ISC is the process where the photosensitizer molecule transitions from an excited singlet state to a longer-lived triplet state, which is the primary state responsible for transferring energy to molecular oxygen to create singlet oxygen (¹O₂), a highly potent ROS. The enhanced ability to produce ROS leads to greater photodynamic activity. nih.gov

Research findings have demonstrated that CBT-SiPc exhibits specific targeting of lysosomes within living cancer cells. nih.govsciencepublishinggroup.com The targeted delivery of the photosensitizer is a key goal in PDT, as it localizes the cytotoxic effect to the cancerous cells, minimizing damage to surrounding healthy tissue. nih.gov Upon irradiation, CBT-SiPc efficiently generates ROS within the lysosomes of MCF-7 breast cancer cells, inducing cell apoptosis through lysosome dysfunction. nih.govsciencepublishinggroup.com These characteristics identify chlorophenyl thiophene-containing structures as promising candidates for developing the next generation of highly efficient and targeted photosensitizers for photodynamic cancer therapy. nih.govsciencepublishinggroup.comvulcanchem.com

Table 1: Research Findings on a this compound Derivative in Photodynamic Therapy

| Property | Finding | Source |

| Compound | Chlorophenyl thiophene axially substituted silicon (IV) phthalocyanine (CBT-SiPc) | nih.govsciencepublishinggroup.com |

| Function of Moiety | Provides steric hindrance to reduce aggregation; Promotes intersystem crossing (ISC) via the sulfur atom to enhance Reactive Oxygen Species (ROS) production. | nih.gov |